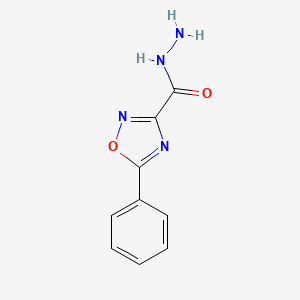

5-Phenyl-1,2,4-Oxadiazol-3-carbohydrazid

Übersicht

Beschreibung

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound is also known as POH.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, often involves reactions of acid hydrazides with acid chlorides or carboxylic acids. This is followed by the direct cyclization of diacylhydrazines using various dehydrating agents . A one-pot synthesis-arylation strategy has also been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide was established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported . This reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide can be determined using various spectroscopic techniques. For instance, UV, IR, 1H NMR, 13C NMR, and mass spectrometry were used to establish the structures of newly synthesized 1,3,4-oxadiazole derivatives .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebsanwendungen

5-Phenyl-1,2,4-Oxadiazol-3-carbohydrazid-Derivate werden auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Der Oxadiazol-Kern ist ein gemeinsames Merkmal in mehreren pharmakologisch aktiven Verbindungen und zeigt Wirksamkeit bei der Hemmung des Wachstums von Krebszellen. Forschungen zeigen, dass Modifikationen am Oxadiazol-Ring zu Verbindungen mit signifikanten Antikrebsaktivitäten führen können .

Antivirale Forschung: Anti-HIV und Anti-Hepatitis

Die Oxadiazol-Derivate, einschließlich this compound, wurden auf ihre antiviralen Eigenschaften untersucht, insbesondere gegen HIV und Hepatitis. Diese Verbindungen können so konzipiert werden, dass sie die virale Replikationsprozesse stören, was einen vielversprechenden Weg für die Entwicklung neuer antiviraler Medikamente bietet .

Antimikrobielle Mittel: Behandlung von Tuberkulose (TB)

Oxadiazol-Verbindungen haben sich als vielversprechende, potente antimikrobielle Mittel erwiesen. Insbesondere wurden sie gegen Mycobacterium tuberculosis getestet, das Bakterium, das für TB verantwortlich ist. Die Forschung zielt darauf ab, neue TB-Behandlungen zu entwickeln, die effektiver sind und weniger Nebenwirkungen haben als die derzeitigen Medikamente .

Organische Elektronik: OLEDs und Solarzellen

This compound wird im Bereich der organischen Elektronik verwendet, insbesondere bei der Entwicklung von organischen Leuchtdioden (OLEDs) und Solarzellen. Der Oxadiazol-Kern wird wegen seiner elektronenakzeptierenden Eigenschaften geschätzt, die für den effizienten Betrieb dieser Geräte unerlässlich sind .

Flüssigkristalle: Displaytechnologie

Die strukturellen Eigenschaften von Oxadiazol-Derivaten machen sie für den Einsatz in Flüssigkristallanzeigen (LCDs) geeignet. Diese Verbindungen können die Leistung von LCDs verbessern, indem sie ihre thermische Stabilität und Displayeigenschaften verbessern .

Hochenergetische Materialien: Energetische Verbindungen

Aufgrund des Vorhandenseins von Stickstoff- und Sauerstoffatomen im Oxadiazol-Ring werden diese Verbindungen für den Einsatz in hochenergetischen Materialien untersucht. Sie können als Bestandteile in Treibstoffen und Sprengstoffen dienen, bei denen eine kontrollierte Energiefreisetzung erforderlich ist .

Wirkmechanismus

Target of Action

Similar compounds, such as 1,3,4-oxadiazole thioethers, have shown antibacterial activities . They have been found to interact with proteins like the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins play crucial roles in bacterial growth and pathogenicity .

Mode of Action

For instance, similar compounds have been found to disrupt the growth and pathogenicity of bacteria by interfering with proteins associated with bacterial virulence .

Biochemical Pathways

Related compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

Related compounds have been found to disrupt the growth and pathogenicity of bacteria . This disruption is likely due to the compound’s interaction with target proteins, leading to changes in their function .

Safety and Hazards

While specific safety and hazard information for 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 1,3,4-oxadiazole-2-propionic acid, has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Zukünftige Richtungen

The development of antimicrobial resistance necessitates the synthesis of new medicinal substances to which microorganisms are sensitive. Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide, are being explored for their potential as anti-infective agents . The versatility of the 1,2,4-oxadiazole scaffold in drug discovery makes it a promising area for future research .

Biochemische Analyse

Biochemical Properties

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in treating conditions like gout. Additionally, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide interacts with bacterial proteins, disrupting their function and leading to antibacterial effects .

Cellular Effects

The effects of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to increased cell death in cancer cells, making it a potential anticancer agent. Furthermore, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to xanthine oxidase results in the inhibition of this enzyme . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its long-term effects on cellular function include sustained inhibition of target enzymes and prolonged modulation of gene expression . These effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and antibacterial activity . At higher doses, it can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, its inhibition of xanthine oxidase leads to decreased production of uric acid . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components . These factors determine its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 5-Phenyl-1,2,4-oxadiazole-3-carbohydrazide plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding its subcellular localization is vital for comprehending its mechanism of action.

Eigenschaften

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-12-8(14)7-11-9(15-13-7)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYHKQDFVPBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

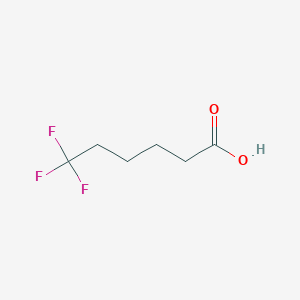

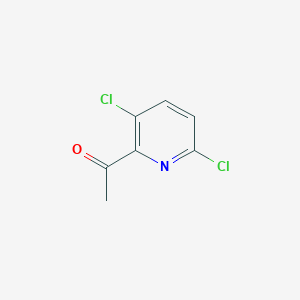

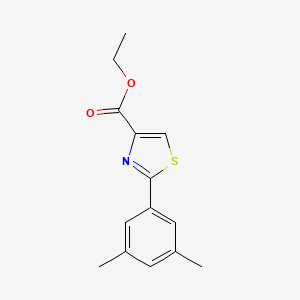

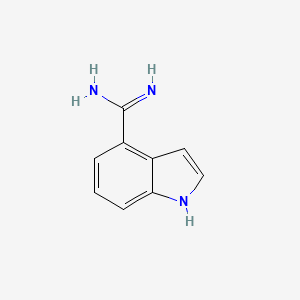

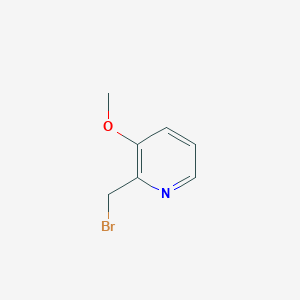

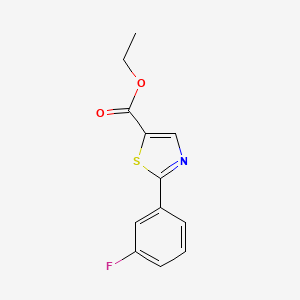

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.